1,1'-[(Methylethanediylidene)dinitrilo]diguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine can be synthesized through the reaction of methylglyoxal with guanylhydrazone . The reaction typically involves the following steps:
- Methylglyoxal is reacted with hydrazine to form methylglyoxal bis(hydrazone).
- The bis(hydrazone) is then reacted with guanidine to form the final product, 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine .
Industrial Production Methods
Industrial production methods for 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Oxidized derivatives of 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine.
Reduction: Reduced amine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in polyamine biosynthesis studies.
Biology: Studied for its effects on cellular polyamine levels and its potential to inhibit cell proliferation.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Industry: Used in the production of polyamine inhibitors and other related compounds.
Mechanism of Action
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase, which is involved in the biosynthesis of polyamines . By inhibiting this enzyme, the compound reduces the levels of polyamines in cells, leading to decreased cell proliferation and potential antineoplastic effects .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal bis(guanylhydrazone): Another polyamine biosynthesis inhibitor with similar properties.
Pyruvaldehyde bis(amidinohydrazone): A related compound with similar inhibitory effects on polyamine biosynthesis.
Uniqueness
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine is unique due to its specific inhibition of S-adenosylmethionine decarboxylase and its potential antineoplastic properties . Its ability to reduce cellular polyamine levels makes it a valuable compound for research in cancer therapy and polyamine biosynthesis .
Properties
Molecular Formula |
C5H12N8 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2-,11-3- |
InChI Key |
MXWHMTNPTTVWDM-XVVXZDBVSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C=N\N=C(N)N |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N |
Origin of Product |
United States |
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